N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide
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Overview
Description
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide is a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide typically involves the reaction of 2-(dimethylamino)-6-methylpyrimidine with 4-ethylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylamino ketones: These compounds share the dimethylamino functional group and exhibit similar reactivity.
Pyrimidine derivatives: Compounds with a pyrimidine ring structure, such as 2,4-diaminopyrimidine, which are used in various pharmaceutical applications.
Uniqueness
N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-5-13-6-8-14(9-7-13)16(22)18-11-15-10-12(2)19-17(20-15)21(3)4/h6-10H,5,11H2,1-4H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGCZBYFVAIJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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